Antimicrobial Activity Against Drug-Resistant N. gonorrhoeae: 2-Methyl-8-nitroquinoline vs. Ceftriaxone
In a 2024 study evaluating nitroquinoline derivatives against Neisseria gonorrhoeae, the causative agent of gonorrhea, 2-methyl-8-nitroquinoline (referred to as derivative 8) demonstrated superior in vitro potency compared to the first-line clinical antibiotic ceftriaxone. The minimum inhibitory concentration (MIC) of 2-methyl-8-nitroquinoline was 193.23 µM (49.99 µg/mL), which is significantly lower than the MIC of ceftriaxone, which was 450.79 µM (249.99 µg/mL) [1]. This represents a 2.33-fold improvement in potency (by concentration) and a 5-fold improvement by mass. This direct head-to-head comparison establishes 2-methyl-8-nitroquinoline as a more potent inhibitor of N. gonorrhoeae growth under identical assay conditions.
| Evidence Dimension | Antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | 193.23 µM (49.99 µg/mL) |
| Comparator Or Baseline | Ceftriaxone: 450.79 µM (249.99 µg/mL) |
| Quantified Difference | 2.33-fold lower MIC (concentration); 5-fold lower MIC (mass) |
| Conditions | Microplate Alamar Blue assay against N. gonorrhoeae; cytotoxicity evaluated in blood media |
Why This Matters
For researchers developing new antigonorrheal agents, this data demonstrates that 2-methyl-8-nitroquinoline is not merely a structural analog but a validated lead compound with superior potency to a clinical standard, justifying its selection for further medicinal chemistry optimization.
- [1] Anonymous. (2024). Study of the effects of nitroquinoline derivatives on Neisseria gonorrhoeae. Results in Chemistry, 7, 101481. DOI: 10.1016/j.rechem.2024.101481 View Source
